5-Chloro-2-(trifluoromethyl)pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(trifluoromethyl)pyridin-4-amine is a chemical compound with the molecular formula C6H4ClF3N2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chloro and trifluoromethyl groups in its structure makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(trifluoromethyl)pyridin-4-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for further applications in pharmaceuticals and agrochemicals.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(trifluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.
Scientific Research Applications
5-Chloro-2-(trifluoromethyl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block for the development of pharmaceuticals, particularly those targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-2-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Another pyridine derivative with similar functional groups.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: A compound with a different substitution pattern on the pyridine ring
Uniqueness
5-Chloro-2-(trifluoromethyl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
1060810-26-5 |
---|---|
Molecular Formula |
C6H4ClF3N2 |
Molecular Weight |
196.56 g/mol |
IUPAC Name |
5-chloro-2-(trifluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C6H4ClF3N2/c7-3-2-12-5(1-4(3)11)6(8,9)10/h1-2H,(H2,11,12) |
InChI Key |
JWQRIFDUIJXNNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.